Cyclazocine, (+)-
Overview
Description
Synthesis Analysis
Cyclazocine's synthesis has evolved over the years, with recent methods focusing on efficiency and selectivity. One method involves the palladium-mediated cyclization of tryptophan methyl ester derivatives, leading to dihydroazocine structures. This approach is significant for generating various cyclazocine analogues efficiently, showcasing the adaptability of cyclazocine synthesis strategies to produce related compounds with similar core structures but different functionalities (Baran & Corey, 2002).
Molecular Structure Analysis
Cyclazocine features a complex molecular structure that includes a benzomorphan core, which is essential for its biological activity. The structural analysis and modifications at specific positions, such as the 8th position with amino and substituted-amino groups, have shown significant impacts on binding affinity to opioid receptors. These modifications are crucial for understanding the structure-activity relationship (SAR) and for designing analogues with desired biological properties (Wentland et al., 2000).
Chemical Reactions and Properties
Cyclazocine's chemical reactions, particularly its ability to undergo substitutions and modifications at various positions, highlight its versatile chemical properties. For example, the synthesis of cyclazocine analogues through palladium-catalyzed amination procedures demonstrates the compound's flexibility in chemical transformations. This versatility is essential for the development of new compounds with potential therapeutic applications (Wentland et al., 2000).
Scientific Research Applications
Neuropharmacological Effects : Cyclazocine interacts with brain adrenergic nerves, impacting the accumulation, levels, and metabolism of norepinephrine and other neurotransmitters in the rat brain (Russi, 1985). It also affects dopamine, DOPAC, HVA, noradrenaline, MHPG-SO4, and 5-HIAA levels in various rat brain regions (Gavend, Serre, Gavend, Ragoucy, & Caron, 2004).
Addiction Treatment : Cyclazocine has been studied for its potential in treating addiction, particularly as it decreases cocaine intake in rats without affecting other responses (Glick, Visker, & Maisonneuve, 1998) and acts as a mu-opioid receptor antagonist and kappa-opioid receptor agonist (Archer, Glick, & Bidlack, 2006). Additionally, it may decrease the rewarding effect of nicotine (Maisonneuve & Glick, 1999) and has been useful in treating narcotic addiction (Freedman, Fink, Sharoff, & Zaks, 1968).
Seizure and Convulsion Management : Cyclazocine has shown potential in managing seizures, as it prevents tonic motor convulsions and EEG epileptiform "grand mal" seizures induced by pentylentetrazol in rats and rabbits (Sagratella, Niglio, Ortolani, Carolis, & Pézzola, 1985).
Antidepressant Properties : Cyclazocine has been identified as having antidepressant activity, distinct from its antinarcotic properties (Fink, Simeon, Itil, & Freedman, 1970).
Receptor Interaction : Cyclazocine interacts with multiple opiate receptor sites, including the classical opiate receptor, an uncharacterized opiate binding site, and the specific [3H]phencyclidine binding site (Zukin & Zukin, 1981).
properties
IUPAC Name |
(1S,9S,13S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVFVRQLZMJKJ-UUWFMWQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049011 | |
Record name | (+)-Cyclazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclazocine, (+)- | |
CAS RN |
63903-61-7, 7313-87-3 | |
Record name | rel-(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63903-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,6S,11S)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7313-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclazocine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Cyclazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLAZOCINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIH052ANA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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